molecular formula C9H12F2 B13481030 4-Ethynyl-1,1-difluorocycloheptane

4-Ethynyl-1,1-difluorocycloheptane

Cat. No.: B13481030
M. Wt: 158.19 g/mol
InChI Key: AGBHRRITCTWWQD-UHFFFAOYSA-N
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Description

4-Ethynyl-1,1-difluorocycloheptane is a fascinating compound in the realm of organic chemistry. It is a cycloalkane derivative with an ethynyl group and two fluorine atoms attached to the cycloheptane ring. This unique structure imparts distinct chemical properties and reactivity, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of a Suzuki-Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated cycloheptane derivative under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of 4-Ethynyl-1,1-difluorocycloheptane may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1,1-difluorocycloheptane undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

4-Ethynyl-1,1-difluorocycloheptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-1,1-difluorocycloheptane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The ethynyl group can participate in covalent bonding with target proteins, while the fluorine atoms can enhance the compound’s stability and binding affinity .

Comparison with Similar Compounds

4-Ethynyl-1,1-difluorocycloheptane can be compared with other similar compounds, such as:

    4-Ethynyl-2-fluorocyclohexane: Similar structure but with a cyclohexane ring instead of cycloheptane.

    4-Ethynyl-1,1-difluorocyclohexane: Similar structure but with a different ring size.

    4-Ethynyl-2,2-difluorocycloheptane: Similar structure but with two fluorine atoms on different carbon atoms.

The uniqueness of this compound lies in its specific ring size and the positioning of the ethynyl and fluorine groups, which confer distinct chemical properties and reactivity .

Properties

Molecular Formula

C9H12F2

Molecular Weight

158.19 g/mol

IUPAC Name

4-ethynyl-1,1-difluorocycloheptane

InChI

InChI=1S/C9H12F2/c1-2-8-4-3-6-9(10,11)7-5-8/h1,8H,3-7H2

InChI Key

AGBHRRITCTWWQD-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCCC(CC1)(F)F

Origin of Product

United States

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